2,4-diethyl 5-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2,4-diethyl 5-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 2,4-diethyl 5-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-3-methylthiophene-2,4-dicarboxylate involves multiple steps. The synthetic route typically starts with the preparation of the thiophene core, followed by the introduction of the diethyl and methyl groups. The final step involves the attachment of the isoindole moiety through an amide bond formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the isoindole moiety can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens
Scientific Research Applications
2,4-diethyl 5-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The isoindole moiety is known to bind to various receptors and enzymes, modulating their activity. The thiophene ring can participate in electron transfer processes, making the compound useful in electronic applications. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds include:
2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: Shares the isoindole moiety but differs in the rest of the structure.
N-(2,4-dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide: Contains a similar isoindole structure but with different substituents.
2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-: Another isoindole derivative with distinct functional groups
Properties
IUPAC Name |
diethyl 5-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7S/c1-5-30-21(28)15-11(3)16(22(29)31-6-2)32-18(15)23-17(25)12(4)24-19(26)13-9-7-8-10-14(13)20(24)27/h7-10,12H,5-6H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTABTBPLYKBMRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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